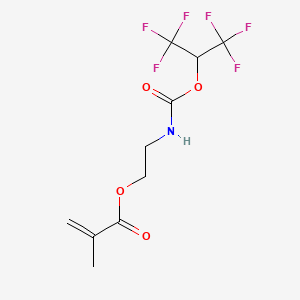

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate

Overview

Description

“1,1,1,3,3,3-Hexafluoro-2-propanol” is an organic chemical, an organofluoride . It is a colorless gas, usually available in the form of a liquid gas .

Synthesis Analysis

It is manufactured by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in gas phase at temperature between 250-400 °C, in presence of a catalyst in the form of trivalent chromium (e.g. chromium (III) chloride) supported on carbon with low content of specific impurities .Molecular Structure Analysis

The molecular formula of “1,1,1,3,3,3-Hexafluoro-2-propanol” is C3H2F6O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

“1,1,1,3,3,3-Hexafluoro-2-propanol” is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Physical And Chemical Properties Analysis

The molar mass of “1,1,1,3,3,3-Hexafluoro-2-propanol” is 168.0378 g·mol−1 . It has a boiling point of −1.4 to −0.7 °C and a melting point of −98.0 to −93.6 °C . The density is 1.596 g/mL at 25 °C .Scientific Research Applications

- Hexafluoroalcohol-functionalized methacrylate polymers can be prepared using this compound. These polymers find applications in lithography and nanopatterning due to their unique properties. They enhance resolution and enable precise feature placement in microfabrication processes .

- The polarity and high ionizing power of hexafluoroisopropyl methacrylate make it useful in Friedel-Crafts reactions . These reactions involve electrophilic aromatic substitution and are essential in organic synthesis. The compound acts as a covalent reagent, allowing for reactions without the need for a Lewis acid catalyst .

- Researchers use hexafluoroisopropyl methacrylate for sample preparation in gas chromatography-mass spectrometry (GCMS) . Its volatility and compatibility with analytical techniques make it an excellent choice for sample derivatization and analysis .

- In peptide chemistry, this compound serves as a solvent . Its fluorinated nature and high ionizing power facilitate various reactions, including peptide coupling and protection/deprotection steps. Notably, it allows Friedel-Crafts-type reactions without a Lewis acid catalyst .

- Hexafluoroisopropyl methacrylate clusters catalyze the epoxidation of cyclooctene and 1-octene using hydrogen peroxide. This catalytic activity is valuable in organic synthesis and green chemistry .

- Researchers explore hexafluoroisopropyl methacrylate as a monomer in polymerization reactions . By incorporating it into polymer chains, they can tailor material properties such as hydrophobicity, chemical resistance, and thermal stability .

Lithographic/Nanopatterning Materials

Friedel-Crafts Reactions

Sample Preparation for GCMS

Solution-Phase Peptide Chemistry

Epoxidation Catalyst

Polymerization and Material Design

Safety and Hazards

Future Directions

“1,1,1,3,3,3-Hexafluoro-2-propanol” is used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc . It is also used as a cold gas rocket propellant by the Mars Cube One spacecraft .

properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F6NO4/c1-5(2)6(18)20-4-3-17-8(19)21-7(9(11,12)13)10(14,15)16/h7H,1,3-4H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAIYWVSKJDTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxycarbonylamino)ethyl 2-methylprop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)

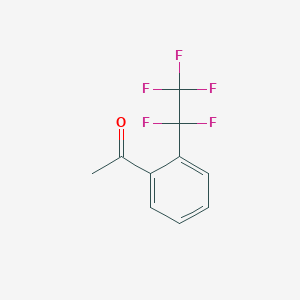

![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)

![4,6-Difluorobenzo[d]oxazol-2-amine](/img/structure/B3039801.png)